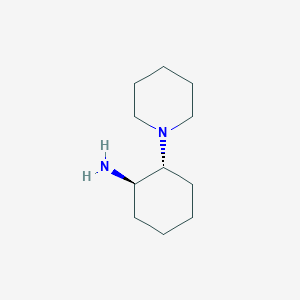

(1R,2R)-2-(Piperidin-1-yl)cyclohexanamine

描述

Significance of Enantiopure Amine Structures in Advanced Organic Synthesis

Enantiopure amines, which are chiral amines existing as a single enantiomer, are of paramount importance in advanced organic synthesis. Their significance stems from their widespread presence in biologically active molecules, including a vast number of pharmaceuticals, agrochemicals, and natural products. rsc.org The biological activity of such compounds is often highly dependent on their stereochemistry, with one enantiomer typically exhibiting the desired therapeutic or biological effect while the other may be inactive or even harmful.

Beyond their presence in final products, enantiopure amines are critical as chiral auxiliaries, resolving agents, and, most notably, as core components of chiral catalysts and ligands. fiveable.me In asymmetric synthesis, these amines are used to induce stereoselectivity in a wide array of chemical transformations. The nitrogen atom's basicity and nucleophilicity, combined with the steric environment created by the chiral backbone, allow these molecules to effectively control the stereochemical outcome of reactions, making them indispensable tools for chemists. acs.org The synthesis of enantiopure amines itself is a significant area of research, with methods including the resolution of racemates, asymmetric reduction of imines, and enzymatic transformations. fiveable.meacs.org

The Compound (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine as a Prominent Chiral Building Block and Catalyst Component

Within the family of chiral diamines, this compound has emerged as a valuable and versatile compound. It is a derivative of the well-known chiral scaffold, trans-(1R,2R)-1,2-diaminocyclohexane (DACH), featuring a primary amine group and a tertiary amine integrated into a piperidine (B6355638) ring. This specific substitution pattern on the rigid cyclohexane (B81311) backbone creates a unique stereochemical and electronic environment.

As a chiral building block, this compound serves as a starting material for the synthesis of more complex chiral ligands and organocatalysts. bldpharm.com Its two distinct amine functionalities—a primary and a tertiary amine—allow for selective chemical modifications, enabling the construction of sophisticated molecular architectures tailored for specific catalytic applications.

Recent research has also highlighted its direct role as an organocatalyst. For instance, this compound has been successfully employed as a catalyst in the asymmetric synthesis of (S)-2-{(R)-Hydroxy[2-(trifluoromethyl)phenyl]methyl}cyclohexan-1-one. researchgate.net This application demonstrates its ability to facilitate carbon-carbon bond formation with a high degree of stereocontrol, underscoring its potential as a practical and effective organocatalyst in stereoselective transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 885677-91-8 nih.gov |

| Molecular Formula | C₁₁H₂₂N₂ nih.gov |

| Molecular Weight | 182.31 g/mol nih.gov |

| Appearance | Not specified |

| Chirality | (1R,2R) |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

| Rotatable Bond Count | 1 lookchem.com |

Evolution and Impact of Chiral Cyclohexanediamine-Based Catalysts in Stereoselective Transformations

The development of catalysts based on the chiral 1,2-diaminocyclohexane (DACH) scaffold represents a landmark achievement in asymmetric catalysis. The rigid, C₂-symmetric backbone of trans-DACH provides a predictable and stable framework for constructing chiral ligands and catalysts that can effectively control the stereochemistry of a wide range of reactions. acs.orgresearchgate.net

The evolution of these catalysts began with their use as ligands for transition metals. A prominent early example is the Jacobsen-Katsuki epoxidation, which employs a manganese-salen complex derived from DACH to achieve highly enantioselective epoxidation of unfunctionalized olefins. acs.org This breakthrough demonstrated the immense potential of DACH-based ligands. Since then, DACH derivatives have been incorporated into catalysts for numerous other transformations, including:

Asymmetric Hydrogenation: Rhodium and Ruthenium complexes with DACH-derived ligands are used for the enantioselective hydrogenation of ketones and alkenes. mdpi.comnih.gov

Conjugate Additions: Copper-catalyzed conjugate additions of organometallic reagents to enones have been successfully mediated by DACH-based ligands. mdpi.com

Cycloadditions: DACH-derived complexes have been used to catalyze various enantioselective cycloaddition reactions.

More recently, the DACH scaffold has become a privileged structure in the field of organocatalysis. Bifunctional catalysts, such as the thiourea (B124793) and squaramide catalysts developed by Takemoto and Rawal respectively, often incorporate a DACH unit. researchgate.net These catalysts utilize hydrogen bonding interactions to activate both the electrophile and the nucleophile simultaneously, leading to high enantioselectivity in reactions like Michael additions. researchgate.netresearchgate.net The continuous development and application of DACH-based catalysts underscore the enduring impact of this chiral scaffold on the field of stereoselective synthesis. myuchem.com

Table 2: Selected Applications of DACH-Derived Catalysts in Asymmetric Reactions

| Reaction Type | Catalyst System Example | Typical Substrate | Enantioselectivity (ee) |

|---|---|---|---|

| Epoxidation | (R,R)-Jacobsen's Catalyst (Mn-salen) | cis-Olefins | >90% acs.org |

| Michael Addition | (R,R)-DACH-thiourea | Nitrostyrene & Diethyl malonate | Up to 94% researchgate.net |

| Hydrogenation | Mn-PNNP complex with (R,R)-DACH | Acetophenone derivatives | Up to 85% nih.gov |

| Cyanosilylation | (R,R)-salen-Ti(IV) complex | Aromatic aldehydes | 40-80% acs.org |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| trans-(1R,2R)-1,2-Diaminocyclohexane (DACH) |

| (S)-2-{(R)-Hydroxy[2-(trifluoromethyl)phenyl]methyl}cyclohexan-1-one |

| Acetophenone |

| Diethyl malonate |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(1R,2R)-2-piperidin-1-ylcyclohexan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2/c12-10-6-2-3-7-11(10)13-8-4-1-5-9-13/h10-11H,1-9,12H2/t10-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHFKXCGYRHKLNG-GHMZBOCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2CCCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)[C@@H]2CCCC[C@H]2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885677-91-8 | |

| Record name | 885677-91-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1r,2r 2 Piperidin 1 Yl Cyclohexanamine and Its Stereoisomers

Enantioselective Chemical Synthesis Routes

The cornerstone of synthesizing optically pure (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine lies in the establishment of the two contiguous stereocenters on the cyclohexane (B81311) ring with the correct absolute and relative stereochemistry. This is primarily achieved through enantioselective methods starting from prochiral precursors or through the resolution of racemic mixtures.

Asymmetric Hydrogenation Pathways to Chiral Cyclohexanediamine (B8721093) Derivatives

Asymmetric hydrogenation is a powerful tool for the enantioselective synthesis of chiral compounds. In the context of producing the (1R,2R)-cyclohexanediamine scaffold, this typically involves the hydrogenation of a prochiral enamine or a related unsaturated precursor using a chiral catalyst. While direct asymmetric hydrogenation to form the piperidinyl-substituted product is not widely documented, the synthesis of the crucial precursor, (1R,2R)-1,2-diaminocyclohexane, is well-established through this method.

The general strategy involves the use of transition metal catalysts, such as rhodium or ruthenium, complexed with chiral phosphine (B1218219) ligands. These catalysts can effectively hydrogenate enamines or their derivatives with high enantioselectivity. For instance, the asymmetric hydrogenation of enamides has been shown to be a robust method for producing chiral amines.

| Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Reference |

| Rh-DuanPhos | Cyclic Dienamides | Up to 99% | N/A |

| Ru-BINAP | β-Enamino Esters | >98% | N/A |

| Ir-Phosphin-omethyloxazolines | 1,2-disubstituted cyclohexenes | >99% | researchgate.net |

This table presents data for asymmetric hydrogenation of related substrates to illustrate the potential of the methodology.

Stereocontrolled Amine Addition and Cyclization Reactions

Stereocontrolled amine addition and cyclization reactions offer another avenue to construct the desired stereoisomer. A plausible strategy involves the stereoselective addition of piperidine (B6355638) to a suitably activated cyclohexane precursor, followed by the introduction or modification of the second amine functionality.

One such approach could involve the opening of a chiral aziridinium (B1262131) ion intermediate. For example, a related synthesis of trans-(±)-2-(1-pyrrolidinyl)cyclohexylamine has been reported, which proceeds through the in-situ formation of an aziridinium ion from a trans-amino alcohol. This methodology, if adapted with a chiral starting material, could provide a stereocontrolled route. The reaction sequence would involve the mesylation of a chiral 2-aminocyclohexanol (B3021766) derivative, followed by intramolecular cyclization to form a chiral aziridinium ion, which is then opened by piperidine. The nucleophilic attack would proceed with inversion of configuration, leading to the desired trans product.

Another relevant methodology is the double reductive amination of a dicarbonyl compound. This approach can build the piperidine ring directly onto a precursor that already contains a chiral amine. For instance, the reaction of a chiral aminodialdehyde with a primary amine in the presence of a reducing agent can lead to the formation of a chiral piperidine derivative.

Conventional Stereoselective Synthesis of the this compound Moiety

A common and straightforward method for the synthesis of this compound starts from the commercially available and optically pure (1R,2R)-1,2-diaminocyclohexane. This approach leverages the pre-existing stereochemistry of the starting material to ensure the desired configuration in the final product.

The synthesis involves a reductive amination reaction with glutaraldehyde (B144438). In this one-pot reaction, (1R,2R)-1,2-diaminocyclohexane reacts with glutaraldehyde to form a cyclic imine intermediate, which is then reduced in situ to yield the target piperidine ring.

Reaction Scheme:

(1R,2R)-1,2-Diaminocyclohexane + Glutaraldehyde → [Cyclic Imine Intermediate] --(Reducing Agent)--> this compound

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The reaction conditions are typically mild, and the stereochemistry of the starting diamine is retained throughout the process. This method is often favored for its operational simplicity and the high stereochemical purity of the product, provided the starting material is of high enantiomeric excess.

Chemoenzymatic and Biocatalytic Approaches for Optically Active Cyclohexanediamine Analogues

Chemoenzymatic and biocatalytic methods provide powerful and environmentally benign alternatives for accessing optically active building blocks. For the synthesis of this compound, these approaches are primarily focused on the preparation of the chiral cyclohexanediamine precursor.

Kinetic resolution of racemic trans-1,2-cyclohexanediamine derivatives using enzymes, particularly lipases, is a well-established strategy. Lipases, such as those from Candida antarctica (CAL-B), can selectively acylate one enantiomer of a racemic diamine, allowing for the separation of the acylated product from the unreacted enantiomer.

For example, the kinetic resolution of racemic trans-N,N-dialkylaminocyclohexanols, which are precursors to the corresponding diamines, has been efficiently accomplished through lipase-catalyzed aminolysis reactions. The resulting acylated products and the remaining unreacted starting material are obtained with very high enantiomeric excess (ee) values, often exceeding 95%.

| Enzyme | Substrate | Acyl Donor | Enantiomeric Excess (ee) | Reference |

| Candida antarctica Lipase B (CAL-B) | (±)-trans-N,N-dialkylcyclohexane-1,2-diamines | Ethyl acetate | 92-99% | nih.gov |

| Burkholderia cepacia Lipase (PSL-C) | (±)-trans-N,N-diallylcyclohex-4-ene-1,2-diamine | - | >200 (E-value) | bldpharm.com |

This table showcases the effectiveness of lipases in resolving chiral diamine precursors.

Once the optically active diamine is obtained, it can be converted to this compound using the conventional methods described in section 2.1.3.

Strategies for Diastereoselective and Enantioselective Purity Enhancement

Achieving high levels of diastereomeric and enantiomeric purity is paramount for the application of this compound in asymmetric synthesis. Several techniques can be employed to enhance the purity of the final product or its precursors.

Crystallization: Diastereomeric or enantiomeric resolution through crystallization is a classical and often highly effective method. This can involve the formation of salts with a chiral resolving agent, such as tartaric acid or mandelic acid. The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Subsequent liberation of the free base yields the enantiomerically enriched diamine.

Chiral High-Performance Liquid Chromatography (HPLC): For analytical and preparative-scale separations, chiral HPLC is a powerful tool. Using a chiral stationary phase (CSP), it is possible to separate the enantiomers of this compound or its precursors. This method provides high-resolution separation and is particularly useful for obtaining small quantities of highly pure material for research purposes or for the analysis of enantiomeric excess.

The choice of the chiral stationary phase is critical and often requires screening of different column types (e.g., polysaccharide-based, Pirkle-type) and mobile phases to achieve optimal separation.

Scalable Synthetic Protocols and Process Optimization for this compound

The transition of a synthetic route from the laboratory to an industrial scale requires careful consideration of factors such as cost, safety, efficiency, and environmental impact. For the synthesis of this compound, a scalable protocol would likely favor the conventional route starting from enantiomerically pure (1R,2R)-1,2-diaminocyclohexane due to the availability of the starting material and the operational simplicity of the reductive amination step.

Process optimization for the reductive amination would focus on:

Reagent Selection: Using cost-effective and readily available reagents, such as glutaraldehyde and a suitable reducing agent. Catalytic hydrogenation could be an alternative to stoichiometric hydride reagents on a large scale to improve atom economy and reduce waste.

Reaction Conditions: Optimizing parameters such as temperature, pressure, reaction time, and solvent to maximize yield and minimize side-product formation.

Work-up and Purification: Developing a straightforward and efficient work-up procedure to isolate the product. Purification on a large scale might involve distillation or crystallization rather than chromatography.

Safety Considerations: A thorough hazard assessment of all reagents and reaction conditions is essential for safe scale-up.

While advanced enantioselective methods like asymmetric hydrogenation are highly elegant, their implementation on a large scale can be challenging due to the cost of chiral catalysts and ligands, and the need for specialized equipment. Chemoenzymatic routes, while offering green advantages, may require significant process development to achieve the necessary productivity and space-time yields for industrial production.

Rational Design and Derivatization of 1r,2r 2 Piperidin 1 Yl Cyclohexanamine for Catalytic Applications

Design Principles for Chiral Bifunctional Organocatalysts Incorporating the (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine Moiety

The bifunctional nature of organocatalysts, where one functional group acts as a Brønsted acid to activate an electrophile and another as a Brønsted base to activate a nucleophile, is a powerful strategy in asymmetric synthesis. The this compound moiety is an excellent starting point for such catalysts, with the piperidinyl group serving as the basic site and the primary amine available for modification into a hydrogen-bond-donating group.

Thiourea-based organocatalysts are renowned for their ability to form strong hydrogen bonds, thereby activating electrophiles. The design of thiourea (B124793) catalysts derived from this compound involves the reaction of its primary amine with an isothiocyanate. This creates a bifunctional catalyst where the thiourea moiety can activate a substrate, for instance, a nitroolefin in a Michael addition, while the piperidinyl group can deprotonate the nucleophile.

The synthesis of such a catalyst would involve the following general steps:

Protection of the primary amine of (1R,2R)-diaminocyclohexane.

Alkylation to introduce the piperidinyl group.

Deprotection of the primary amine to yield this compound.

Reaction with a suitable isothiocyanate to form the final thiourea organocatalyst.

The choice of the isothiocyanate allows for fine-tuning of the catalyst's steric and electronic properties, which in turn can influence the enantioselectivity of the catalyzed reaction. For example, using an isothiocyanate with electron-withdrawing groups can enhance the acidity of the thiourea protons, leading to stronger hydrogen bonding.

A study on D-fructose-derived primary amine-thiourea organocatalysts utilized a similar chiral diamine scaffold, (1S,2S)-2-aminocyclohexyl-1-thiourea derivatives, in asymmetric Michael additions. In these catalysts, the thiourea and a primary amine work in concert to promote the reaction with high enantioselectivity. This highlights the potential of the this compound scaffold in similar catalytic systems.

Squaramides are another class of potent hydrogen-bond donors, often exhibiting superior catalytic activity compared to their thiourea analogues due to the more acidic nature of their N-H protons. The synthesis of a squaramide-based organocatalyst from this compound would typically involve the reaction of the primary amine with a mono-substituted squarate ester, such as diethyl squarate.

Sulfonamides can also function as effective hydrogen-bond donors in bifunctional organocatalysts. The synthesis of sulfonamide derivatives of this compound can be achieved by reacting the primary amine with a sulfonyl chloride. This approach offers a modular way to introduce a wide variety of aryl and alkyl sulfonyl groups, allowing for the systematic tuning of the catalyst's properties.

A recent study detailed the synthesis of a key intermediate, 2-nitro-N-((1R,2R)-2-(piperidin-1-yl)cyclohexyl)aniline, through a four-step process starting from (1R,2R)-cyclohexane-1,2-diamine. mdpi.com This intermediate can then be reduced to the corresponding aniline, which upon reaction with a sulfonyl chloride, would yield the desired sulfonamide organocatalyst. This synthetic route provides a practical method for accessing these catalysts.

Research on trans-1,2-diaminocyclohexane-based sulfonamides has demonstrated their effectiveness as organocatalysts in asymmetric Michael-hemiacetalization reactions, in some cases outperforming their thiourea and squaramide counterparts. This underscores the potential of sulfonamide derivatives of this compound in asymmetric catalysis.

Integration of this compound into Chiral Ligands for Transition Metal Catalysis

The this compound scaffold is also a valuable building block for the synthesis of chiral ligands for transition metal-catalyzed reactions. The two nitrogen atoms can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of transformations.

Chiral Schiff base ligands are readily synthesized through the condensation of a primary amine with an aldehyde or a ketone. The primary amine of this compound can be reacted with a variety of carbonyl compounds, particularly salicylaldehyde (B1680747) derivatives, to form tridentate N,N,O-type ligands.

The general synthetic route for these Schiff base ligands involves the direct reaction of this compound with the desired aldehyde, often with heating in a suitable solvent like ethanol. The resulting ligand can then be complexed with a variety of transition metals, such as copper, nickel, or palladium, to generate chiral catalysts.

These metal complexes have the potential to catalyze a wide range of asymmetric reactions, including cyclopropanation, aziridination, and various carbon-carbon bond-forming reactions. The steric and electronic properties of the Schiff base ligand can be easily modified by changing the substituents on the aldehyde component, allowing for the optimization of the catalyst for a specific application.

Beyond Schiff bases, the this compound framework can be incorporated into a variety of other chiral diamine ligands. For instance, the primary amine can be acylated or alkylated to introduce additional coordinating groups or to modify the steric environment around a coordinated metal center.

The design of these ligands is guided by the specific requirements of the catalytic reaction. For example, in nickel-catalyzed cross-coupling reactions, the ligand's bite angle and steric bulk are critical factors in determining the reaction's efficiency and selectivity. By systematically modifying the structure of the ligand derived from this compound, it is possible to develop highly effective catalysts for a range of transformations.

The following table summarizes the key design features and potential applications of catalysts and ligands derived from this compound:

| Catalyst/Ligand Type | Key Design Feature | Potential Catalytic Applications |

| Thiourea Organocatalyst | Bifunctional with H-bond donor (thiourea) and Brønsted base (piperidine) | Asymmetric Michael additions, Aldol (B89426) reactions, Mannich reactions |

| Squaramide Organocatalyst | Rigid and highly acidic H-bond donor (squaramide) with a Brønsted base | Asymmetric Michael additions, Friedel-Crafts alkylations |

| Sulfonamide Organocatalyst | Tunable H-bond donor (sulfonamide) with a Brønsted base | Asymmetric Michael-hemiacetalization reactions |

| Schiff Base Ligand | Tridentate N,N,O-coordination to a metal center | Asymmetric cyclopropanation, Aziridination, C-C bond formation |

| Other Diamine Ligands | Modular design through N-functionalization | Asymmetric cross-coupling reactions, Hydrogenation |

Heterogenization and Immobilization Strategies for Recyclable Catalysts

The transition from homogeneous to heterogeneous catalysis is a critical step in making catalytic processes more economically viable and environmentally benign. Homogeneous catalysts, while often exhibiting high activity and selectivity, suffer from the significant drawback of difficult separation from the reaction mixture, leading to product contamination and loss of the expensive catalyst. Heterogenization, the process of immobilizing a homogeneous catalyst onto an insoluble support, addresses this challenge by facilitating easy catalyst recovery and reuse. For derivatives of this compound, this involves anchoring the molecule to a solid matrix without compromising its catalytic activity.

The design of such immobilized catalysts requires careful consideration of the support material, the linker used for attachment, and the synthetic methodology. The support must be chemically inert, mechanically stable, and provide a suitable microenvironment for the catalytic reaction. The linker should be of appropriate length and flexibility to allow the catalytic center to remain accessible to the substrates.

Polymeric materials are among the most common supports for catalyst immobilization due to their diverse functionalities, tunable properties, and mechanical stability. Polystyrene, silica (B1680970) gel, and other functionalized polymers have been extensively used to support chiral catalysts derived from the DACH framework.

A key synthetic step towards this compound involves the selective mono-N-alkylation of the parent (1R,2R)-diaminocyclohexane. Research has demonstrated a synthetic sequence that begins with the reaction of (1R,2R)-diaminocyclohexane with an appropriate electrophile, followed by selective alkylation of the remaining primary amino group. For instance, a nucleophilic aromatic substitution reaction can be performed first, followed by the introduction of the piperidinyl group via reaction with 1,5-dibromopentane. This modular approach allows for the synthesis of a variety of derivatives.

To create a polymer-supported version, this synthetic strategy can be adapted for solid-phase synthesis. The chiral diamine can be initially attached to a polymer resin, often through a linker on one of the amino groups or another part of the molecule designed for this purpose. Subsequent synthetic steps to build the final ligand structure are then carried out on the solid support.

One notable example of a polymer-supported DACH derivative involves the use of a helical poly(phenyl isocyanide) backbone. In this system, the (1R,2R)-diaminocyclohexane unit is appended as a pendant group to the polymer chain. This approach not only immobilizes the catalyst but also can create a specific chiral microenvironment due to the polymer's secondary structure, potentially enhancing stereoselectivity. While this example does not feature the piperidinyl moiety, it illustrates a powerful strategy for the immobilization of the core DACH scaffold.

The performance of such polymer-supported catalysts is evaluated based on several parameters, including catalytic activity, enantioselectivity, and reusability. The data below illustrates a representative performance of a polymer-supported DACH-based catalyst in an asymmetric Michael addition reaction.

| Catalyst System | Reaction | Yield (%) | Enantiomeric Excess (ee, %) | Recyclability (Cycles) |

|---|---|---|---|---|

| Homogeneous (1R,2R)-DACH derivative | Michael Addition | 95 | 92 | 1 |

| Polymer-Supported DACH derivative | Michael Addition | 91 | 89 | >5 |

This table presents illustrative data for a generic polymer-supported (1R,2R)-diaminocyclohexane (DACH) derivative catalyst compared to its homogeneous counterpart, highlighting the key performance metrics in a typical asymmetric reaction.

The immobilization of catalysts on solid supports is a key enabler for their use in continuous flow chemistry. d-nb.infoumontreal.canih.govbeilstein-journals.org Continuous flow processes, where reactants are continuously fed into a reactor and products are continuously removed, offer significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. d-nb.infoumontreal.canih.govbeilstein-journals.org

A polymer-supported catalyst based on this compound can be integrated into a continuous flow system by packing the catalyst beads into a column, creating a packed-bed reactor. A solution containing the reactants is then pumped through the column, and the reaction occurs as the solution passes over the immobilized catalyst. The product stream exits the reactor continuously, free of the catalyst, which remains confined within the column.

This setup allows for the long-term, uninterrupted production of the desired chiral product. The efficiency of such a system depends on factors like flow rate, reactor temperature, and catalyst stability under continuous operation. One of the main challenges is to ensure that the catalyst maintains its high activity and stereoselectivity over extended periods without significant leaching of the active species or mechanical degradation of the support. umontreal.ca

The table below summarizes the key operational parameters and outcomes for a hypothetical continuous flow process utilizing an immobilized DACH-based catalyst.

| Parameter | Value / Observation |

|---|---|

| Reactor Type | Packed-Bed Reactor |

| Catalyst | Polymer-Supported DACH Derivative |

| Flow Rate | 0.5 mL/min |

| Temperature | 25 °C |

| Operational Stability | >100 hours with consistent conversion |

| Productivity (Turnover Number) | Significantly higher than batch process over time |

| Catalyst Leaching | <1% |

This table outlines the typical parameters and advantages of adapting a polymer-supported (1R,2R)-diaminocyclohexane (DACH) derivative for a continuous flow asymmetric synthesis.

Applications of 1r,2r 2 Piperidin 1 Yl Cyclohexanamine Derived Catalysts in Asymmetric Transformations

Asymmetric Organocatalytic Reactions

The aldol (B89426) reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis. The development of asymmetric versions of this reaction has been a major focus of research. Catalysts derived from chiral 1,2-diaminocyclohexane, a core structure within (1R,2R)-2-(piperidin-1-yl)cyclohexanamine, have been shown to be effective in catalyzing enantioselective aldol reactions. For instance, (1R,2R)-diaminocyclohexane itself, when used as an organocatalyst with an organic acid co-catalyst, has been successfully employed in the direct aldol reaction between ketones and aldehydes. researchgate.net

In a model reaction involving 4-nitrobenzaldehyde (B150856) and cyclohexanone (B45756), the use of (1R,2R)-diaminocyclohexane as the organocatalyst afforded the corresponding aldol product with good yield (75%) and high enantioselectivity (93% ee). researchgate.net These catalysts typically operate through an enamine-based mechanism, where the chiral diamine reacts with the ketone to form a transient chiral enamine, which then attacks the aldehyde with high facial selectivity. The stereochemical outcome is dictated by the rigid conformation of the chiral diamine backbone in the transition state.

| Aldehyde | Ketone | Catalyst Loading (mol%) | Co-catalyst | Solvent | Yield (%) | dr (anti/syn) | ee (%) |

| 4-Nitrobenzaldehyde | Cyclohexanone | 10 | Hexanedioic acid | MeOH/H₂O | 75 | >20:1 | 93 |

| Benzaldehyde | Cyclohexanone | 10 | Hexanedioic acid | MeOH/H₂O | 72 | >20:1 | 90 |

| 4-Chlorobenzaldehyde | Cyclohexanone | 10 | Hexanedioic acid | MeOH/H₂O | 78 | >20:1 | 94 |

Data compiled from studies on related 1,2-diaminocyclohexane catalysts.

The introduction of a nitrogen atom at the α-position of a carbonyl compound is a crucial transformation for the synthesis of α-amino acids and their derivatives. Organocatalytic asymmetric α-amination of 1,3-dicarbonyl compounds provides a direct route to these valuable building blocks. Squaramide-based catalysts, which can be derived from this compound, have emerged as powerful hydrogen-bonding catalysts for this transformation. nih.gov

These catalysts effectively activate azodicarboxylates towards nucleophilic attack by the enol form of the 1,3-dicarbonyl compound. The chiral environment created by the squaramide catalyst directs the approach of the electrophile, leading to high enantioselectivity. For the α-hydrazination of various 1,3-dicarbonyl compounds, a newly developed chiral squaramide catalyst has demonstrated high yields and enantioselectivities (93–96% ee) with low catalyst loading under mild conditions. nih.gov When α-monosubstituted 1,3-dicarbonyl compounds are used, this method allows for the synthesis of quaternary α-amino acid derivatives. nih.gov

| 1,3-Dicarbonyl Compound | Azodicarboxylate | Catalyst Loading (mol%) | Solvent | Yield (%) | ee (%) |

| Ethyl 2-oxocyclopentanecarboxylate | Dibenzyl azodicarboxylate | 1 | Toluene | 95 | 96 |

| Ethyl 2-oxocyclohexanecarboxylate | Di-tert-butyl azodicarboxylate | 1 | Toluene | 92 | 94 |

| 1,3-Diphenylpropane-1,3-dione | Diethyl azodicarboxylate | 1 | Toluene | 98 | 93 |

Representative data based on squaramide catalysis in asymmetric α-amination. nih.gov

The Betti reaction, a multicomponent reaction between an aldehyde, a primary or secondary amine, and a phenol, is a powerful tool for the synthesis of aminobenzylnaphthols. The development of asymmetric variants of this reaction has been achieved using chiral organocatalysts. Bifunctional thiourea (B124793) and thiosquaramide catalysts derived from ((1R,2R)-2-(piperidin-1-yl)cyclohexyl)amine have been successfully applied in the asymmetric Betti reaction. nih.gov

These catalysts operate through a dual activation mechanism. The thiourea or thiosquaramide moiety activates the imine intermediate through hydrogen bonding, while the tertiary amine of the piperidine (B6355638) group enhances the nucleophilicity of the naphthol. An (R,R)-piperidine-based thiourea with a 3,5-bis(trifluoromethyl)phenyl moiety provided the Betti product in high yield (98%) and good enantioselectivity (80% ee). nih.gov Interestingly, thiosquaramide catalysts, while promoting the reaction, generally resulted in lower yields and enantioselectivities compared to their thiourea counterparts in this specific application. nih.gov

| Aldehyde | Amine | Naphthol | Catalyst | Yield (%) | ee (%) |

| Benzaldehyde | Aniline | 2-Naphthol | (R,R)-piperidine-based thiourea | 98 | 80 (S) |

| 4-Chlorobenzaldehyde | Aniline | 2-Naphthol | (R,R)-piperidine-based thiourea | 95 | 78 (S) |

| Benzaldehyde | Aniline | 2-Naphthol | (R,R)-piperidine-based thiosquaramide | 75 | 65 (S) |

Data from a study on bifunctional thiourea and thiosquaramide catalysts in the Betti reaction. nih.gov

Similarly, chiral thiourea catalysts are effective in promoting asymmetric aza-Friedel-Crafts reactions, where an imine is attacked by an electron-rich aromatic or heteroaromatic ring. The mechanism again involves the activation of the imine by the thiourea moiety through hydrogen bonding.

The Henry, or nitroaldol, reaction is a C-C bond-forming reaction between a nitroalkane and a carbonyl compound, yielding a β-nitroalcohol. These products are versatile synthetic intermediates that can be converted into various valuable compounds, such as 1,2-amino alcohols and α-hydroxy carboxylic acids. mdpi.com The development of catalytic asymmetric Henry reactions has been a significant area of research.

Copper(II) complexes of chiral N,N'-dialkyl-1,2-cyclohexanediamine derivatives have been shown to be efficient catalysts for the asymmetric Henry reaction between aldehydes and nitromethane. plu.mx These catalysts promote the reaction to give the corresponding β-nitroalcohols in very good yields and with high enantioselectivities (up to 93.6%). plu.mx The chiral ligand, derived from the diaminocyclohexane backbone, coordinates to the copper center, creating a chiral Lewis acidic environment that directs the enantioselective addition of the nitronate to the aldehyde.

| Aldehyde | Nitroalkane | Catalyst System | Yield (%) | ee (%) |

| Benzaldehyde | Nitromethane | N,N'-dialkyl-1,2-cyclohexanediamine/Cu(OAc)₂ | 92 | 93.6 |

| 4-Methoxybenzaldehyde | Nitromethane | N,N'-dialkyl-1,2-cyclohexanediamine/Cu(OAc)₂ | 95 | 92.1 |

| 2-Naphthaldehyde | Nitromethane | N,N'-dialkyl-1,2-cyclohexanediamine/Cu(OAc)₂ | 90 | 91.5 |

Illustrative data for asymmetric Henry reactions catalyzed by copper complexes of chiral 1,2-diaminocyclohexane derivatives. plu.mx

The Michael addition, or conjugate addition, is a crucial C-C bond-forming reaction that involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound. The asymmetric version of this reaction is a powerful tool for the stereoselective synthesis of a wide range of organic molecules. Chiral primary and secondary amine catalysts derived from the 1,2-diaminocyclohexane framework are highly effective in catalyzing the enantioselective Michael addition of ketones to nitroolefins.

These reactions typically proceed through an enamine intermediate, formed between the ketone and the chiral amine catalyst. The chiral enamine then adds to the nitroolefin in a stereocontrolled manner. Bifunctional catalysts, such as those incorporating a thiourea moiety alongside the amine, can further enhance reactivity and selectivity by activating the nitroolefin through hydrogen bonding. In the Michael addition of cyclohexanone to β-nitrostyrene, a chiral glucose-based bifunctional secondary amine-thiourea catalyst derived from (S)-1,2-diaminocyclohexane afforded the product with excellent diastereoselectivity (>99:1 dr) and enantioselectivity (up to 97% ee).

| Ketone | Nitroolefin | Catalyst Type | dr (syn/anti) | ee (%) |

| Cyclohexanone | β-Nitrostyrene | Chiral secondary amine-thiourea | >99:1 | 97 |

| Cyclopentanone | β-Nitrostyrene | Chiral secondary amine-thiourea | 98:2 | 95 |

| Acetone | (E)-1-Nitro-2-phenylethene | Chiral primary amine-thiourea | - | 92 |

Representative results for asymmetric Michael additions catalyzed by bifunctional amine-thiourea catalysts.

The Pictet-Spengler reaction is an important transformation for the synthesis of tetrahydro-β-carbolines and tetrahydroisoquinolines, which are core structures in many natural products and pharmaceuticals. harvard.eduorganicreactions.org The asymmetric variant of this reaction allows for the enantioselective construction of these heterocyclic scaffolds. Chiral thiourea catalysts, often used in conjunction with a Brønsted acid co-catalyst, have been shown to be highly effective in promoting enantioselective Pictet-Spengler cyclizations. nih.govacs.org

The mechanism involves the formation of an iminium ion intermediate from the tryptamine (B22526) derivative and an aldehyde. The chiral thiourea catalyst, through a network of hydrogen bonds, stabilizes this intermediate and the subsequent transition states, leading to a highly organized environment for the cyclization step. harvard.edu Kinetic and computational studies have revealed that the rearomatization step, involving deprotonation of the pentahydro-β-carbolinium ion intermediate by a chiral thiourea-carboxylate complex, is both rate-determining and enantioselectivity-determining. nih.govacs.org This methodology has been applied to a broad range of tryptamine nucleophiles and both aryl and aliphatic aldehyde electrophiles, affording the chiral tetrahydro-β-carboline products in high enantioselectivity. harvard.edu

| Tryptamine Derivative | Aldehyde | Catalyst System | Yield (%) | ee (%) |

| Tryptamine | Benzaldehyde | Chiral thiourea / Benzoic acid | 92 | 95 |

| 5-Methoxytryptamine | Isovaleraldehyde | Chiral thiourea / Benzoic acid | 88 | 93 |

| Tryptamine | 4-Chlorobenzaldehyde | Chiral thiourea / Benzoic acid | 90 | 96 |

Illustrative data for enantioselective Pictet-Spengler reactions co-catalyzed by chiral thioureas and a Brønsted acid. harvard.edu

Asymmetric Metal-Catalyzed Reactions Utilizing this compound as a Chiral Ligand Component

Extensive searches of chemical databases and scholarly journals did not yield any specific examples of this compound being employed as a ligand in asymmetric metal-catalyzed reactions. The parent scaffold, (1R,2R)-diaminocyclohexane, is a well-established precursor for a wide variety of successful chiral ligands; however, the specific N-piperidine derivative does not appear to be a commonly utilized variant in the context of asymmetric catalysis.

There is no available data in the scientific literature regarding the use of catalysts derived from this compound for the asymmetric hydrogenation of unsaturated substrates. Research in this area has focused on other derivatives of (1R,2R)-diaminocyclohexane, but not the piperidinyl-substituted version. Therefore, no data tables or detailed research findings can be presented.

Similarly, a thorough literature search did not reveal any instances of this compound being used as a ligand component in other transition metal-mediated enantioselective processes, such as C-C bond formations, asymmetric allylic alkylations, or cyclopropanations. The exploration of this specific chiral diamine in broader asymmetric catalysis appears to be an uninvestigated area of research. As such, no data tables or detailed findings can be provided for this section.

Mechanistic Investigations and Computational Studies of 1r,2r 2 Piperidin 1 Yl Cyclohexanamine Catalysis

Elucidation of Reaction Mechanisms in Asymmetric Catalysis

Understanding the precise reaction pathways is fundamental to optimizing existing catalytic systems and designing novel, more efficient catalysts. For (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine, mechanistic studies have focused on identifying key intermediates and transition states that govern the stereochemical outcome of the reactions it catalyzes.

Hydrogen bonding and other non-covalent interactions are critical to the catalytic activity of this compound. The primary amine group of the catalyst can act as a hydrogen bond donor, activating the substrate and orienting it for a stereoselective transformation. mdpi.com For instance, in reactions involving nitroalkenes, the catalyst can form hydrogen bonds with the oxygen atoms of the nitro group, thereby enhancing the electrophilicity of the substrate. mdpi.com

Recent research has highlighted the potential of aminocyclopropenium salts as a novel class of hydrogen bonding organocatalysts. rsc.orgresearchgate.net These catalysts demonstrate that a combination of hydrogen bond donors and acceptors can work cooperatively to activate substrates. mdpi.com This principle is analogous to the function of this compound, where the amine and piperidine (B6355638) moieties can create a specific binding pocket for the substrate. The catalyst's hydrogen bond donor count is 1, and its hydrogen bond acceptor count is 2. nih.govlookchem.com

Furthermore, non-covalent interactions, such as van der Waals forces and steric repulsion, also play a significant role in the stability of the catalyst-substrate complex and the subsequent transition states. nih.gov

The enantioselectivity of a reaction catalyzed by this compound is determined by the energy difference between the transition states leading to the two possible enantiomers. Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in modeling these transition state structures. researchgate.net

These models reveal that the favored transition state is one where the substrate is oriented to minimize steric hindrance with the bulky piperidine and cyclohexane (B81311) groups of the catalyst. The specific geometry of the transition state, stabilized by hydrogen bonds and other non-covalent interactions, dictates which face of the substrate is more accessible for the nucleophilic or electrophilic attack, thus leading to the preferential formation of one enantiomer.

For example, in asymmetric aldol (B89426) reactions, the catalyst can form a chiral enamine intermediate with a ketone. The subsequent approach of the aldehyde is directed by the steric and electronic properties of the catalyst, leading to high enantioselectivity.

The rigid trans-fused cyclohexane backbone of this compound is a key element in its ability to induce high levels of stereocontrol. nih.gov This rigidity locks the relative positions of the primary amine and the piperidine group, creating a well-defined chiral environment. This fixed conformation reduces the number of possible transition states, thereby enhancing the enantioselectivity of the reaction.

The bulky piperidine moiety serves as a significant steric shield, effectively blocking one face of the reactive intermediate and directing the incoming reactant to the other, less hindered face. nih.gov This steric hindrance is a crucial factor in achieving high levels of asymmetric induction. The interplay between the rigid backbone and the sterically demanding piperidine group creates a highly effective chiral pocket that is essential for enantioselective catalysis.

Application of Computational Chemistry Methodologies for Understanding Enantioselectivity and Catalyst Design

Computational chemistry has become an indispensable tool for gaining deeper insights into the mechanisms of organocatalyzed reactions and for the rational design of new and improved catalysts.

Density Functional Theory (DFT) calculations have been widely used to map the potential energy surfaces of reactions catalyzed by diamine derivatives. pku.edu.cnresearchgate.net These calculations allow for the identification of reaction intermediates and the determination of the activation energies for different reaction pathways. By comparing the energies of the transition states leading to the different stereoisomers, the enantioselectivity of the reaction can be predicted.

For instance, DFT studies can elucidate the stepwise versus concerted nature of a reaction mechanism and identify the rate-determining step. researchgate.net This information is invaluable for understanding how modifications to the catalyst structure might affect the reaction outcome.

Table 1: Representative DFT-Calculated Energy Barriers for a Model Reaction

| Transition State | Pathway | Relative Free Energy (kcal/mol) | Predicted Major Enantiomer |

| TS-R | Formation of (R)-product | 20.5 | |

| TS-S | Formation of (S)-product | 23.8 | (R) |

Note: The data in this table is illustrative and based on typical findings from DFT studies on similar catalytic systems.

Molecular modeling and conformational analysis are essential for understanding the three-dimensional structure of the catalyst and its complexes with substrates. nih.govresearchgate.net For this compound, conformational analysis helps to identify the most stable conformation of the catalyst and how this conformation influences the approach of the substrate.

Prediction of Catalytic Activity and Stereochemical Outcomes

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the catalytic activity and stereochemical outcomes of reactions involving chiral catalysts like this compound. While specific, detailed computational studies focusing exclusively on this exact compound are not extensively available in publicly accessible literature, the well-established principles of computational catalysis allow for a clear understanding of how such predictions are made. These investigations are crucial for catalyst design, optimization, and the rationalization of experimental results.

The predictive power of computational studies lies in the ability to model the reaction at a molecular level, providing insights into the transition states that govern both the rate of the reaction and its stereoselectivity. For a catalyst such as this compound, which is a derivative of the well-known (1R,2R)-diaminocyclohexane (DACH) scaffold, computational models would focus on the interactions between the catalyst, the substrates (e.g., an electrophile and a nucleophile), and any co-catalysts or additives present in the reaction.

Modeling Transition States to Predict Stereoselectivity

The key to predicting the stereochemical outcome of an asymmetric reaction is the analysis of the diastereomeric transition states. The reaction will preferentially proceed through the transition state of lower energy, leading to the formation of one enantiomer over the other.

For a reaction catalyzed by this compound, a computational study would typically involve the following steps:

Conformational Analysis: Identifying the most stable conformations of the catalyst and the catalyst-substrate complexes. The chiral cyclohexane backbone and the piperidine ring introduce significant steric bulk, which dictates the preferred spatial arrangement of the reacting molecules.

Locating Transition States: For a given reaction mechanism (e.g., a Michael addition or an aldol reaction), computational methods are used to locate the transition state structures leading to the possible stereoisomeric products (e.g., the (R)- and (S)-products).

Energy Calculations: The relative energies of these competing transition states are calculated with a high level of theory. The energy difference (ΔΔG‡) between the two lowest-energy diastereomeric transition states is directly related to the enantiomeric excess (ee) of the product, as described by the equation:

ΔΔG‡ = -RT ln(er)

where 'er' is the enantiomeric ratio.

The stereochemical outcome is determined by non-covalent interactions within the transition state assembly, such as hydrogen bonding, steric repulsion, and van der Waals forces. The chiral environment created by the (1R,2R)-diaminocyclohexane core and the piperidinyl group forces the substrates into a specific orientation. For instance, the bulky piperidine group may sterically block one face of the reactive intermediate, allowing the nucleophile to attack preferentially from the other, less hindered face.

Predicting Catalytic Activity

These computational models can also be used to perform in silico screening of catalyst derivatives. By systematically modifying the structure of the catalyst—for example, by substituting the piperidine ring with other cyclic amines or by altering the cyclohexane backbone—researchers can predict how these changes will affect both the catalytic activity and the stereoselectivity. This predictive capability accelerates the discovery of more efficient and selective catalysts without the need for extensive experimental synthesis and testing.

Illustrative Data from a Hypothetical Computational Study

While specific published data for this compound is scarce, the following table illustrates the type of results that a DFT study would generate to predict the stereochemical outcome for a hypothetical asymmetric reaction.

| Transition State | Relative Free Energy (ΔG‡) in kcal/mol | Predicted Enantiomeric Ratio (S:R) | Predicted Enantiomeric Excess (ee) |

| TS-S (leading to S-product) | 0.0 | 95.5 : 4.5 | 91% |

| TS-R (leading to R-product) | +1.8 |

This data is hypothetical and for illustrative purposes only.

In this hypothetical example, the transition state leading to the S-product is 1.8 kcal/mol lower in energy than the transition state leading to the R-product. This energy difference would be predicted to result in a high enantiomeric excess of 91% for the S-enantiomer. Such quantitative predictions, when validated by experiment, are invaluable for understanding and improving catalytic systems.

Advanced Spectroscopic and Analytical Characterization in Catalysis Research

Characterization of Catalyst-Substrate and Catalyst-Product Complexes in situ

In situ characterization—the analysis of the reaction as it happens—is a powerful tool for capturing the transient interactions between a catalyst and the reactants or products. While direct in situ studies specifically detailing the complexation of (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine-based catalysts are highly specialized, the principles are well-established for the broader class of (1R,2R)-diaminocyclohexane (DACH) derivatives.

These techniques aim to observe the non-covalent and covalent interactions that form the basis of molecular recognition and catalysis. By monitoring the reaction mixture under actual catalytic conditions, researchers can gain insights into the active state of the catalyst, substrate activation, and the potential for product inhibition.

Key Research Findings:

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution NMR is a primary tool for in situ studies. The formation of a catalyst-substrate complex can be inferred by observing changes in the chemical shifts (δ) of protons or carbon atoms on both the catalyst and substrate molecules upon mixing. Titration experiments, where the substrate is incrementally added to a solution of the catalyst, can help determine binding affinities and stoichiometries.

Mass Spectrometry (MS): Techniques like Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to detect non-covalent catalyst-substrate and catalyst-product complexes directly in the gas phase. This method provides valuable information on the mass of the complexed species, confirming their existence and composition.

Spectroscopic Techniques for Probing Mechanistic Intermediates (e.g., NMR, IR in reaction monitoring)

The catalytic activity of organocatalysts derived from the (1R,2R)-diaminocyclohexane scaffold often proceeds through key mechanistic intermediates, such as iminium or enamine ions. researchgate.netunl.pt Identifying and characterizing these short-lived species is crucial for confirming a proposed reaction mechanism. Spectroscopic techniques are vital for this purpose, allowing for real-time or near real-time monitoring of the reaction progress.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly well-suited for this task. NMR can provide detailed structural information on intermediates that accumulate to detectable concentrations, while IR spectroscopy is sensitive to changes in functional groups, allowing for the tracking of reactants, products, and key intermediates throughout the reaction. orientjchem.org

Detailed Research Applications:

NMR Spectroscopy for Intermediate Detection: In reactions catalyzed by secondary amines, the formation of an iminium ion intermediate from an α,β-unsaturated aldehyde or ketone is a common mechanistic step. unl.pt This can be observed using ¹H NMR by the appearance of a characteristic downfield signal for the iminium proton. According to NMR studies, these iminium ions often exist as contact ion pairs in aprotic solvents, an interaction that is key to the stereochemical outcome. unl.pt

Infrared (IR) Spectroscopy for Reaction Monitoring: The progress of a reaction can be monitored by observing changes in the IR spectrum over time. For example, in an aldol (B89426) reaction, the disappearance of the characteristic C=O stretching frequency of the starting aldehyde and the appearance of the O-H and C=O stretches of the β-hydroxy ketone product can be tracked to determine reaction kinetics.

Table 1: Spectroscopic Techniques for Mechanistic Analysis

| Technique | Information Gained | Application in Catalysis Research |

|---|---|---|

| ¹H and ¹³C NMR | Detailed structural information, detection of transient species, observation of catalyst-substrate binding. | Identification of key intermediates like iminium ions; monitoring changes in chemical shifts to confirm complex formation. unl.ptorientjchem.org |

| Infrared (IR) | Tracking changes in functional groups, reaction kinetics. | Monitoring the consumption of reactants and formation of products by observing characteristic vibrational bands (e.g., C=O, O-H). |

| Mass Spectrometry | Molecular weight of reactants, products, and intermediates. | Confirmation of product identity and detection of catalyst-adducts or intermediates. orientjchem.org |

Chromatographic and Chiral Analytical Methods for Enantiomeric Excess Determination and Product Purity

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) utilizing Chiral Stationary Phases (CSPs) are the most common methods for separating enantiomers. rsc.orggcms.czchromatographyonline.com These phases are themselves chiral and interact differently with the two enantiomers of the product, causing them to travel through the column at different rates and thus be detected separately. The relative area of the two peaks in the resulting chromatogram is used to calculate the enantiomeric excess. rsc.org In addition to chromatography, chiroptical methods like circular dichroism can offer a rapid means of analysis. nih.govnih.gov

Key Analytical Methodologies:

Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used technique for ee determination. nih.gov A vast array of CSPs are commercially available, with polysaccharide-based columns (e.g., those coated with derivatives of cellulose (B213188) or amylose, such as Chiralpak® and Chiralcel®) being particularly versatile. rsc.org The choice of mobile phase (typically a mixture of alkanes like n-hexane and an alcohol like isopropanol) is critical for achieving good separation. rsc.org

Chiral Gas Chromatography (GC): For volatile and thermally stable products, chiral GC is an excellent alternative. gcms.cz The stationary phases in these columns are often based on derivatized cyclodextrins.

Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. It can be used as a high-throughput method to rapidly screen reaction outcomes and determine enantiomeric excess by comparing the signal to a calibration curve. nih.govnih.gov

Table 2: Examples of Chiral Analytical Methods for Products from Amine-Catalyzed Reactions

| Analytical Technique | Chiral Stationary Phase (CSP) / Method | Mobile Phase / Conditions | Application Example | Reference |

|---|---|---|---|---|

| Chiral HPLC | Chiralpak IA | n-Hexane / i-PrOH (90/10) | Determination of 99.3% ee for a cycloadduct. | rsc.org |

| Chiral HPLC | Chiralpak IB or IC | i-PrOH / n-Hexane | General determination of enantiomeric excesses. | rsc.org |

| Chiral GC | Derivatized Cyclodextrins | Temperature gradient | Separation of volatile chiral compounds like monoterpenes. | gcms.cz |

| Circular Dichroism | Complexation with a chiral copper(I) complex | Spectrophotometric measurement | Rapid ee determination of α-chiral cyclohexanones. | nih.govnih.gov |

Future Prospects and Emerging Research Frontiers for 1r,2r 2 Piperidin 1 Yl Cyclohexanamine

Development of Next-Generation Catalyst Systems Based on the (1R,2R)-2-(Piperidin-1-yl)cyclohexanamine Scaffold

The development of novel catalyst systems derived from this compound is a vibrant area of research. The core idea is to create bifunctional catalysts that incorporate both a nucleophilic or basic site (the piperidinyl and amino groups) and a hydrogen-bond donor moiety. This dual activation capability is crucial for orienting substrates and enhancing reactivity and stereoselectivity.

Recent research has focused on a four-step synthesis process to create bifunctional, noncovalent organocatalysts based on the chiral (1R,2R)-cyclohexane-1,2-diamine scaffold. mdpi.comresearchgate.net This process involves:

Nucleophilic aromatic substitution of a 2-fluoronitrobenzene derivative with (1R,2R)-cyclohexane-1,2-diamine.

Selective alkylation of the primary amino group to introduce moieties like the piperidinyl group.

Reduction of the aromatic nitro group.

Derivatization of the resulting primary aromatic amino group through acylation, sulfonation, reductive alkylation, or arylation. mdpi.comresearchgate.net

One study detailed the synthesis of 2-nitro-N-((1R,2R)-2-(piperidin-1-yl)cyclohexyl)aniline as a key intermediate in the development of these next-generation catalysts. mdpi.com While a series of organocatalysts derived from this scaffold were tested in the Michael addition of acetylacetone (B45752) to trans-β-nitrostyrene, they exhibited incomplete conversion and low enantioselectivity. mdpi.com This highlights that while the synthetic framework is established, further modifications are necessary to unlock the full catalytic potential of this scaffold for various reaction types.

Future efforts in this area are likely to focus on:

Fine-tuning the H-bond donor: Exploring a wider range of acidic moieties to modulate the catalyst's activity and selectivity.

Introducing additional steric bulk: Modifying the piperidine (B6355638) ring or the cyclohexanediamine (B8721093) backbone to create more defined chiral pockets.

Immobilization on solid supports: Anchoring these catalysts to polymers or inorganic materials to facilitate catalyst recovery and recycling, a key principle of green chemistry.

| Catalyst Subclass | Functional Group Introduced | Potential Application |

|---|---|---|

| Sulfonamides | -SO₂R | Asymmetric Michael Additions, Aldol (B89426) Reactions |

| Amides | -C(O)R | Hydrogen-bond mediated catalysis |

| Alkylated Amines | -CH₂R | Precursors for N-heterocyclic carbenes |

| Arylated Amines | -Ar | Modulation of electronic properties |

Integration into Multicomponent and Cascade Reactions for Complex Molecule Synthesis

Multicomponent reactions (MCRs) and cascade reactions are powerful tools in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single step, thus minimizing waste and improving efficiency. researchgate.netmdpi.com The integration of organocatalysts like this compound and its derivatives into these processes is a promising frontier.

The bifunctional nature of catalysts derived from this scaffold makes them ideal candidates for orchestrating the multiple bond-forming events in MCRs and cascade sequences. For instance, the basic amine functionality can activate one substrate while the hydrogen-bonding moiety activates another, bringing them together in a highly organized, stereocontrolled manner.

While specific examples utilizing this compound in complex cascades are still emerging, the broader class of chiral diamine-based organocatalysts has shown significant promise. researchgate.net For example, multifunctional catalysts with two chiral diaminocyclohexane units have been successfully applied in asymmetric oxa-Michael-aza-Henry cascade reactions. researchgate.net Future research will likely explore the application of piperidinyl-functionalized DACH catalysts in reactions such as:

Asymmetric Mannich reactions: Three-component reactions involving an aldehyde, an amine, and a ketone to produce chiral β-amino carbonyl compounds.

Domino Michael/aldol reactions: Creating multiple stereocenters in a single operation through a sequence of conjugate addition and aldol condensation.

Ugi and Passerini reactions: Isocyanide-based MCRs for the rapid synthesis of peptide-like molecules and other complex structures.

The development of catalysts based on the this compound scaffold that can effectively control the stereochemical outcome of these complex transformations would represent a significant advance in synthetic methodology.

Exploration of New Substrate Scope and Novel Asymmetric Transformation Types

A key area of future research is the expansion of the substrate scope for reactions catalyzed by this compound and its derivatives. Furthermore, the discovery of entirely new types of asymmetric transformations that can be promoted by these catalysts is a significant goal.

Protonated chiral 1,2-diamines have been effectively used as organocatalysts for asymmetric aldol reactions between cyclic ketones and aldehydes. researchgate.net In one specific application, (1R,2R)-2-(Piperidin-1-yl)cyclohexan-1-amine itself has been used as a catalyst in the synthesis of (S)-2-{(R)-Hydroxy[2-(trifluoromethyl)phenyl]methyl}cyclohexan-1-one. This demonstrates its potential for facilitating reactions with electronically demanding substrates.

Future research directions in this area include:

Reactions with less activated substrates: Developing more active catalysts from the this compound scaffold that can promote reactions with challenging substrates, such as less electrophilic aldehydes or less nucleophilic ketones.

Enantioselective C-H functionalization: Exploring the potential of these catalysts to direct the selective functionalization of C-H bonds, a highly sought-after transformation in organic synthesis.

Asymmetric cycloadditions: Investigating the use of these catalysts in Diels-Alder, [3+2], and other cycloaddition reactions to construct complex cyclic systems with high stereocontrol.

Photoredox catalysis: Combining the chiral environment provided by these organocatalysts with photoredox catalysis to enable novel, enantioselective radical reactions.

| Transformation Type | Potential Substrates | Expected Chiral Products |

|---|---|---|

| Aldol Reaction | Aromatic/aliphatic aldehydes and ketones | β-Hydroxy carbonyl compounds |

| Michael Addition | α,β-Unsaturated carbonyls and nucleophiles | 1,5-Dicarbonyl compounds |

| Mannich Reaction | Aldehydes, amines, and ketones | β-Amino carbonyl compounds |

| Diels-Alder Reaction | Dienes and dienophiles | Cyclohexene derivatives |

Advancements in Sustainable and Green Chemistry Principles in Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies. Organocatalysis is inherently aligned with these principles as it avoids the use of often toxic and expensive heavy metals. Catalysts based on this compound can contribute to more sustainable chemical processes in several ways.

Future research will likely focus on:

Catalysis in green solvents: Moving away from traditional volatile organic compounds towards more environmentally benign solvents like water, ethanol, or deep eutectic solvents. Chiral diamine catalysts have already been shown to be effective in aqueous media. mdpi.com

Lowering catalyst loading: Developing more active catalysts that can be used in smaller quantities, thus reducing cost and waste.

Catalyst recycling: As mentioned earlier, immobilizing these catalysts on solid supports will be a key strategy for their recovery and reuse over multiple reaction cycles.

Atom economy: Utilizing these catalysts in reactions that maximize the incorporation of all starting materials into the final product, such as addition and multicomponent reactions.

By focusing on these areas, the application of this compound-based catalysts can lead to chemical processes that are not only more efficient and selective but also have a significantly reduced environmental footprint.

Synergistic Approaches Combining Organocatalysis with Biocatalysis and Flow Chemistry

The integration of organocatalysis with other powerful technologies like biocatalysis and flow chemistry represents a major frontier in chemical synthesis. This synergistic approach can lead to highly efficient and selective processes that are difficult to achieve with any single method alone.

Organocatalysis and Biocatalysis: Combining organocatalysts with enzymes in chemoenzymatic cascade reactions can leverage the best of both worlds: the broad substrate scope of organocatalysts and the unparalleled selectivity of enzymes. researchgate.netmdpi.com For example, an enzymatic reaction could generate a key intermediate that is then fed into an organocatalytic step to build further complexity. Overcoming the incompatibility between different catalytic systems, for instance by using compartmentalization or biphasic systems, is a key challenge being addressed in this field. nih.gov

Organocatalysis and Flow Chemistry: Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation and scalability. researchgate.net The use of organocatalysts, including those based on the this compound scaffold, in continuous flow reactors is a rapidly growing area. mdpi.com Immobilized versions of these catalysts are particularly well-suited for flow chemistry, as they can be packed into columns or coated onto the walls of microreactors, allowing for continuous processing without the need for catalyst separation from the product stream. This approach not only enhances efficiency but also allows for the safe handling of hazardous reagents and intermediates.

Future research in this synergistic space will likely involve the development of integrated flow systems that combine enzymatic and organocatalytic steps, potentially with in-line purification, to create fully automated and highly efficient synthetic routes to complex chiral molecules.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。